N-(2-methylquinolin-8-yl)adamantane-1-carboxamide
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Overview
Description
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while quinoline is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-methylquinoline. One common method is the use of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts, with the reaction carried out at 80°C for 8 hours . Another method involves the stoichiometric reaction of YCl3 (THF)2 with the corresponding potassium amidates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form different derivatives.
Substitution: Both the adamantane and quinoline parts can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. For example, adamantane carboxamides have been shown to inhibit the entry of viruses like Ebola by targeting the viral glycoprotein . The compound’s structure allows it to bind to these targets, blocking their function and preventing the virus from entering host cells.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-indole-2-carboxamide: This compound has similar structural features and is used in antitubercular and antitumor research.
N-rimantadine-4,6-dimethylindole-2-carboxamide: Another related compound with antiviral properties.
Uniqueness
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane and quinoline structures. This combination imparts unique chemical and physical properties, making it more versatile in various applications compared to other similar compounds .
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-13-5-6-17-3-2-4-18(19(17)22-13)23-20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-12H2,1H3,(H,23,24) |
InChI Key |
VSOSCWGMAFLZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4)C=C1 |
Origin of Product |
United States |
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